2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorocarbonyl group, and a carboxylic acid group attached to an imidazole ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as thionyl chloride (SOCl₂) for chlorination and ammonia (NH₃) for amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process often includes stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Thionyl Chloride (SOCl₂): For chlorination reactions.
Ammonia (NH₃): For introducing amino groups.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and chlorocarbonyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in biochemical pathways, making it a valuable tool for studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzoic acid: Similar in structure but lacks the imidazole ring.
4-Amino-2-chloropyridine: Contains an amino and chloro group but has a pyridine ring instead of an imidazole ring
Uniqueness
2-Amino-4-(chlorocarbonyl)-1H-imidazole-5-carboxylic acid is unique due to its specific combination of functional groups and the imidazole ring, which provides distinct reactivity and interaction potential compared to similar compounds. This uniqueness makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
CAS No. |
69579-54-0 |
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Molecular Formula |
C5H4ClN3O3 |
Molecular Weight |
189.56 g/mol |
IUPAC Name |
2-amino-4-carbonochloridoyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4ClN3O3/c6-3(10)1-2(4(11)12)9-5(7)8-1/h(H,11,12)(H3,7,8,9) |
InChI Key |
RPDIKRSGNQGVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N1)N)C(=O)Cl)C(=O)O |
Origin of Product |
United States |
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